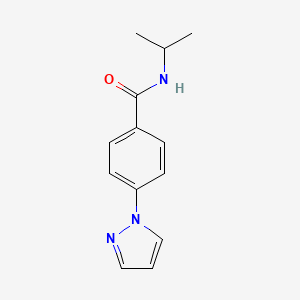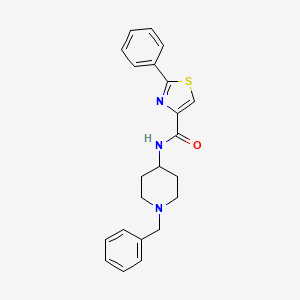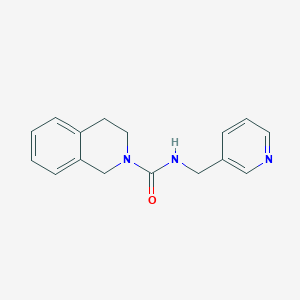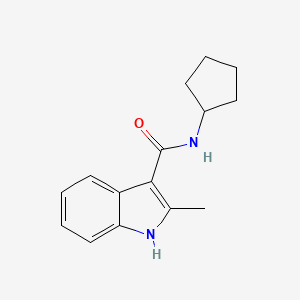
N-propan-2-yl-4-pyrazol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propan-2-yl-4-pyrazol-1-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized through various methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of N-propan-2-yl-4-pyrazol-1-ylbenzamide is not fully understood. However, it is believed to exert its effects through the modulation of various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of various neurotransmitters, including GABA and glutamate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. It has also been shown to reduce seizure activity in animal models of epilepsy. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-propan-2-yl-4-pyrazol-1-ylbenzamide in lab experiments is its high yield of synthesis. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-propan-2-yl-4-pyrazol-1-ylbenzamide. One direction is the further exploration of its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Another direction is the exploration of its potential use as a diagnostic tool for the detection of certain diseases. In addition, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesemethoden
N-propan-2-yl-4-pyrazol-1-ylbenzamide can be synthesized through various methods. One of the most common methods is the reaction of 4-chloro-1-ylbenzamide with propan-2-amine and hydrazine hydrate. The reaction yields this compound as a white solid with a high yield. Other methods include the reaction of 4-pyrazol-1-ylbenzamide with propan-2-amine and hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
N-propan-2-yl-4-pyrazol-1-ylbenzamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In addition, it has been studied for its potential use as a diagnostic tool for the detection of certain diseases.
Eigenschaften
IUPAC Name |
N-propan-2-yl-4-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10(2)15-13(17)11-4-6-12(7-5-11)16-9-3-8-14-16/h3-10H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMHHPIZJRKRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)
![N-(5-methyl-1,2-oxazol-3-yl)-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B7463019.png)

![[4-[(Dimethylamino)methyl]phenyl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B7463028.png)
![[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B7463033.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)
![N-[4-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]phenyl]cyclopropanecarboxamide](/img/structure/B7463068.png)
![4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
